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molecular formula C7H9NO4 B8696823 methyl 3-ethoxy-1,2-oxazole-5-carboxylate

methyl 3-ethoxy-1,2-oxazole-5-carboxylate

Cat. No. B8696823
M. Wt: 171.15 g/mol
InChI Key: XFRFBNBOBMPVGL-UHFFFAOYSA-N
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Patent
US05554783

Procedure details

A solution of 2.0 g (14.0 mmol) of methyl 3-hydroxy-5-isoxazole carboxylate and 29.2 ml (16.8 mmol) of N,N-diisopropylethylamine in 20 ml of tetrahydrofuran was treated with 1.27 ml of chloromethyl methyl ether. After being stirred at ambient temperature for 2 h, the solution was diluted with dichloromethane, washed with water, dried over MgSO4, and concentrated in vacuo. Silica gel chromatography of the residue using 10% methanol in dichloromethane provided 129.6 mg (78%) of the desired compound as a white solid. 1H NMR (CDCl3) δ3.57 (s, 3H), 3.96 (s, 3H), 5.37 (s, 2H), 6.64 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[O:4][N:3]=1.[CH:11](N(CC)C(C)C)(C)[CH3:12].COCCl>O1CCCC1.ClCCl>[CH3:11][CH2:12][O:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=NOC(=C1)C(=O)OC
Name
Quantity
29.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.27 mL
Type
reactant
Smiles
COCCl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCOC1=NOC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 129.6 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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